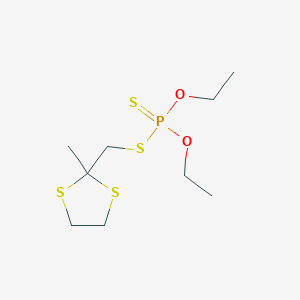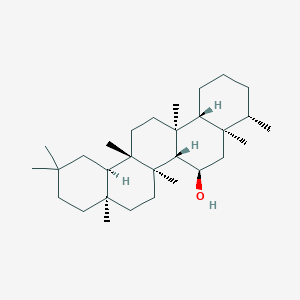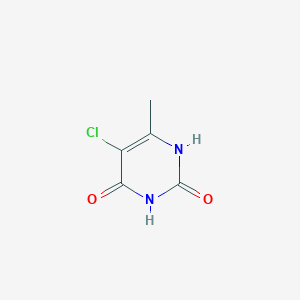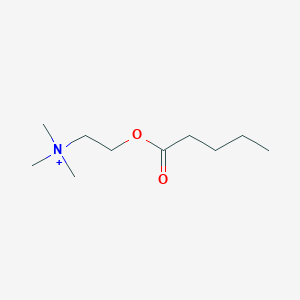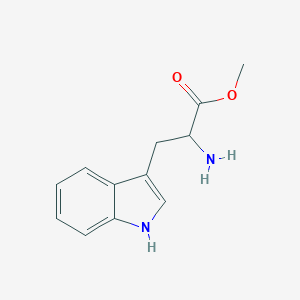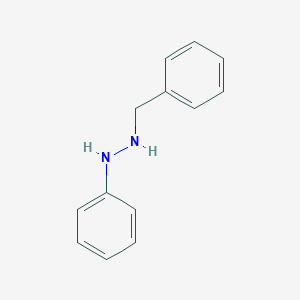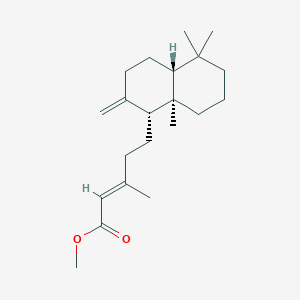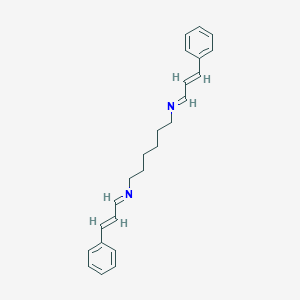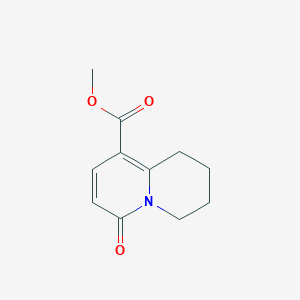
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate (MOTQC) is a heterocyclic compound that has been widely used in scientific research. This compound has a unique structure that makes it useful in various applications, including drug discovery and development.
Mecanismo De Acción
The mechanism of action of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is not well understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound has also been shown to interfere with the function of certain proteins in cells, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, the compound has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate in lab experiments is its unique structure, which makes it useful in various applications. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate. One potential direction is the development of new anticancer drugs based on the compound's structure and mechanism of action. Additionally, further research is needed to better understand the compound's biochemical and physiological effects, as well as its mechanism of action. Finally, the compound's potential as a probe for studying the function of certain proteins in cells should be further explored.
Métodos De Síntesis
The synthesis of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with methyl chloroformate. This reaction results in the formation of Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used in various scientific research applications, including drug discovery and development, as well as in the study of biological systems. The compound has been shown to have anticancer properties, making it a potential candidate for the development of new cancer drugs. Additionally, Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate has been used as a probe for studying the function of certain proteins in cells.
Propiedades
Número CAS |
17891-06-4 |
|---|---|
Nombre del producto |
Methyl 6-oxo-1,3,4,6-tetrahydro-2H-quinolizine-9-carboxylate |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 4-oxo-6,7,8,9-tetrahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-5-6-10(13)12-7-3-2-4-9(8)12/h5-6H,2-4,7H2,1H3 |
Clave InChI |
QRGWYGYVCJSIKS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
SMILES canónico |
COC(=O)C1=C2CCCCN2C(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




